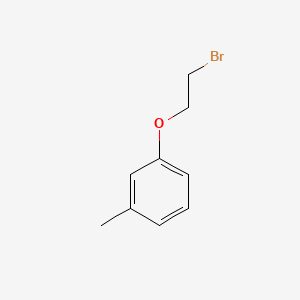

1-(2-Bromoethoxy)-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTWDWKIMDVQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215433 | |

| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-13-6 | |

| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1] This document outlines the primary synthetic pathway, detailed experimental protocols, and key characterization data.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable and robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-methylphenol (m-cresol), the m-cresolate, acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, leading to the formation of the desired ether and a sodium bromide salt as a byproduct.

The use of an excess of 1,2-dibromoethane is crucial to favor the formation of the mono-alkylation product and minimize the formation of the bis-ether byproduct, 1,2-bis(3-methylphenoxy)ethane. The choice of a suitable base and an aprotic polar solvent is also critical for the efficient formation of the phenoxide and to facilitate the SN2 reaction.

Experimental Protocols

The following experimental protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic compounds.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Methylphenol (m-Cresol) | 108.14 | 1.034 | ≥99% |

| 1,2-Dibromoethane | 187.86 | 2.18 | ≥98% |

| Sodium Hydroxide (NaOH) | 40.00 | - | ≥97% (pellets) |

| Acetone | 58.08 | 0.791 | ACS grade |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Anhydrous Magnesium Sulfate | 120.37 | - | Granular |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methylphenol (10.81 g, 0.1 mol) and acetone (100 mL).

-

Formation of the Phenoxide: While stirring, add finely powdered sodium hydroxide (4.40 g, 0.11 mol) to the solution at room temperature. Stir the resulting suspension for 30 minutes.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (56.36 g, 0.3 mol, 3 equivalents) dropwise to the reaction mixture over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-methylphenol, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Reactants | |

| 3-Methylphenol | 0.1 mol (10.81 g) |

| 1,2-Dibromoethane | 0.3 mol (56.36 g) |

| Sodium Hydroxide | 0.11 mol (4.40 g) |

| Product | |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Theoretical Yield | 21.51 g |

| Estimated Actual Yield | 60-75% |

| Estimated Mass of Product | 12.9 - 16.1 g |

Characterization Data

| Property | Value |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | Not reported |

| Density | Not reported |

| ¹H NMR (CDCl₃, predicted) | δ 7.18 (t, 1H, Ar-H), 6.75-6.85 (m, 3H, Ar-H), 4.28 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br), 2.34 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ 158.5 (C-O), 139.5 (Ar-C), 129.2 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 112.0 (Ar-CH), 68.0 (-OCH₂-), 30.0 (-CH₂Br), 21.5 (-CH₃) |

Disclaimer: The NMR data presented above are predicted values and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

References

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-3-methylbenzene, a key building block in the synthesis of targeted protein degraders. This document details its chemical and physical properties, provides a robust synthesis protocol, and includes characteristic spectral data for identification and quality control. Furthermore, it explores the compound's application in the rapidly evolving field of drug discovery, specifically in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental workflows and a representative signaling pathway are presented to illustrate its practical use in a research and development setting.

Introduction

This compound, with the CAS number 6512-13-6, is an aromatic ether derivative. Its chemical structure, featuring a bromoethoxy group attached to a toluene moiety, makes it a valuable bifunctional linker precursor. The presence of the reactive bromo group allows for facile covalent attachment to a ligand for a target protein of interest (POI), while the 3-methylphenoxy group can be incorporated into the linker component of a PROTAC. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technology offers a novel therapeutic modality for targeting proteins that have been traditionally considered "undruggable."[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 6512-13-6 | |

| Molecular Formula | C₉H₁₁BrO | [5] |

| Molecular Weight | 215.09 g/mol | [5] |

| Appearance | Likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly found, but expected to be elevated due to its molecular weight. | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | |

| SMILES | CC1=CC(=CC=C1)OCCBr | [5] |

| InChI | InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | [5] |

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of m-cresol (3-methylphenol) reacts with 1,2-dibromoethane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

m-Cresol

-

Sodium hydroxide (NaOH)

-

1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 equivalent) in anhydrous DMF. Add sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium cresoxide.

-

Alkylation: To the resulting solution, add 1,2-dibromoethane (3.0 equivalents) dropwise. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Spectral Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.2 ppm (4H). The substitution pattern on the benzene ring will lead to a complex splitting pattern.

-

-OCH₂-: A triplet at approximately δ 4.2 ppm (2H, J ≈ 6 Hz).

-

-CH₂Br: A triplet at approximately δ 3.6 ppm (2H, J ≈ 6 Hz).

-

-CH₃: A singlet at approximately δ 2.3 ppm (3H).

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (Ar-C): Peaks in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield (around 158 ppm), and the other aromatic carbons will appear in the typical aromatic region.

-

-OCH₂-: A peak around δ 68 ppm.

-

-CH₂Br: A peak around δ 30 ppm.

-

-CH₃: A peak around δ 21 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): ~3030 cm⁻¹

-

C-H stretching (aliphatic): ~2920, 2870 cm⁻¹

-

C=C stretching (aromatic): ~1600, 1585, 1490 cm⁻¹

-

C-O-C stretching (ether): ~1250, 1040 cm⁻¹

-

C-Br stretching: ~690 cm⁻¹

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected peaks at m/z 214 and 216 in a roughly 1:1 ratio, characteristic of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation patterns would involve the loss of the bromoethyl group or cleavage of the ether linkage.

Application in Drug Development: A PROTAC Linker Building Block

This compound is a valuable building block for the synthesis of PROTACs. The bromoethoxy moiety serves as a reactive handle for covalent attachment to a ligand that binds to the target protein. The 3-methylphenoxy group becomes part of the linker that connects the target protein ligand to the E3 ligase ligand. The nature and length of the linker are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][11]

Experimental Workflow: Synthesis of a BET-Targeting PROTAC

This workflow describes the synthesis of a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, utilizing this compound as a key building block. The workflow involves the conjugation of a known BET inhibitor (e.g., a derivative of JQ1) with an E3 ligase ligand (e.g., a derivative of thalidomide).

Protocol:

-

Synthesis of JQ1-Linker Intermediate: React an amine-functionalized derivative of the BET inhibitor JQ1 with this compound via nucleophilic substitution. The amine group of the JQ1 derivative displaces the bromide, forming a secondary amine linkage.

-

Synthesis of the Final PROTAC: The terminal hydroxyl group of the linker in the JQ1-linker intermediate is then activated (e.g., converted to a carboxylic acid and then to an acid chloride) and coupled with an amine-functionalized E3 ligase ligand, such as a derivative of thalidomide, through an amide bond formation.

-

Purification and Characterization: The final PROTAC molecule is purified using high-performance liquid chromatography (HPLC) and its structure is confirmed by NMR and mass spectrometry.

Signaling Pathway: PROTAC-Mediated Degradation of BET Proteins

The synthesized PROTAC, once introduced into cells, will engage both the BET protein (the target) and an E3 ubiquitin ligase (e.g., Cereblon), bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery, particularly in the synthesis of PROTACs for targeted protein degradation. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature allow for its incorporation as a linker component in these novel therapeutic agents. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug development endeavors. Further research into PROTACs incorporating this specific linker will likely yield novel degraders with unique pharmacological profiles.

References

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 1-(2-Bromoethoxy)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-bromoethoxy)-3-methylbenzene. The document outlines the key molecular identifiers, predicted physicochemical properties, and a detailed breakdown of the expected spectroscopic characteristics. Standard experimental protocols for the synthesis and characterization of this compound are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by providing a thorough understanding of the structural features and analytical validation of this versatile chemical intermediate.

Introduction

This compound is an aromatic ether derivative that holds potential as a building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. Its structure, comprising a meta-substituted toluene core linked to a bromoethoxy side chain, offers multiple reactive sites for further chemical modification. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound in any downstream application. This guide details the methodologies and expected outcomes for the comprehensive characterization of this compound using modern analytical techniques.

Molecular Structure and Properties

The fundamental structure of this compound is confirmed by its molecular formula, C9H11BrO, and its IUPAC name.[1] Key identifiers and predicted physicochemical properties are summarized in the tables below.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 6512-13-6 |

| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OCCBr |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XlogP | 3.4 |

| Topological Polar Surface Area | 9.2 Ų |

| Molar Refractivity | 50.39 cm³ |

| Boiling Point | 258.5 ± 15.0 °C |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methylphenol (m-cresol) to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.

Materials:

-

3-methylphenol (m-cresol)

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium salt of 3-methylphenoxide.

-

Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq, is often used to minimize the formation of the bis-aryloxyethane byproduct) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.18 | t, J = 7.8 Hz | 1H | Ar-H (C5-H) |

| ~6.80-6.70 | m | 3H | Ar-H (C2-H, C4-H, C6-H) |

| ~4.29 | t, J = 6.4 Hz | 2H | -O-CH₂- |

| ~3.65 | t, J = 6.4 Hz | 2H | -CH₂-Br |

| ~2.34 | s | 3H | -CH₃ |

The aromatic region will display signals characteristic of a 1,3-disubstituted benzene ring. The ethoxy protons will appear as two triplets due to coupling with each other. The methyl protons will be a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.8 | Ar-C (C1) |

| ~139.5 | Ar-C (C3) |

| ~129.3 | Ar-C (C5) |

| ~121.5 | Ar-C (C6) |

| ~115.8 | Ar-C (C2) |

| ~112.5 | Ar-C (C4) |

| ~68.5 | -O-CH₂- |

| ~29.5 | -CH₂-Br |

| ~21.4 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1250-1200 | Aryl-O Stretch |

| ~1100 | C-O Stretch |

| ~690 | C-Br Stretch |

| ~850-750 | Aromatic C-H Bending (meta-disubstitution) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Fragment |

| 214/216 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 135 | [M - CH₂Br]⁺ |

| 107 | [M - OCH₂CH₂Br]⁺ or [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The following diagram illustrates the logical relationship for the structural elucidation of this compound based on the interpretation of spectroscopic data.

Caption: Spectroscopic Data Interpretation Workflow.

Conclusion

The structure of this compound can be unequivocally determined through a combination of synthetic methodology and spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a detailed and consistent picture of the molecule's architecture. This technical guide serves as a foundational document for the synthesis, purification, and characterization of this compound, ensuring its quality and suitability for further applications in research and development.

References

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methylbenzene

This guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)-3-methylbenzene, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a visual representation of the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The unambiguous identification of a chemical compound is crucial for scientific communication. The standard nomenclature for the compound of interest is provided by the International Union of Pure and Applied Chemistry (IUPAC).

Currently, there are no widely recognized common names or synonyms for this specific compound in the referenced literature.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6512-13-6 | [2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | |

| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC=C1)OCCBr | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (octanol-water partition coefficient) | 3.1 | [1] |

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient method is the Williamson ether synthesis. This well-established reaction involves the reaction of a phenoxide with a primary alkyl halide. In this case, m-cresol is reacted with an excess of 1,2-dibromoethane in the presence of a base.

Reaction:

m-Cresol + 1,2-Dibromoethane → this compound

Materials:

-

m-Cresol

-

1,2-Dibromoethane

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure:

-

Deprotonation of m-Cresol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to form the sodium m-cresolate salt. The reaction is typically stirred at room temperature until the deprotonation is complete.

-

Addition of Alkyl Halide: To the solution of the phenoxide, add a significant excess of 1,2-dibromoethane. Using an excess of the dihalide is crucial to minimize the formation of the bis-aryloxyethane byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent suitable for extraction, such as diethyl ether, and wash it with deionized water to remove any remaining base and salts.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram, generated using the DOT language, illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

References

Spectroscopic Analysis of 1-(2-Bromoethoxy)-3-methylbenzene: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 1-(2-Bromoethoxy)-3-methylbenzene. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to facilitate laboratory analysis. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and bromoethoxy protons. The chemical shifts (δ) are estimated in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H2, H4, H5, H6) | 6.7 - 7.2 | Multiplet (m) | 4H |

| Methylene (-OCH₂-) | ~ 4.2 | Triplet (t) | 2H |

| Methylene (-CH₂Br) | ~ 3.6 | Triplet (t) | 2H |

| Methyl (-CH₃) | ~ 2.3 | Singlet (s) | 3H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~ 158 |

| Aromatic C-CH₃ | ~ 140 |

| Aromatic C-H | 110 - 130 |

| Methylene (-OCH₂) | ~ 68 |

| Methylene (-CH₂Br) | ~ 30 |

| Methyl (-CH₃) | ~ 21 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1475 | Stretch |

| Aromatic Ether (C-O) | 1300 - 1200 | Asymmetric Stretch |

| Aliphatic Ether (C-O) | 1150 - 1070 | Stretch |

| Alkyl Halide (C-Br) | 690 - 515 | Stretch[1][2] |

Predicted Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a molecular ion and several characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

| m/z Value | Ion Identity | Notes |

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular ion peak (M+/M+2) |

| 185/187 | [M - C₂H₄]⁺ | Loss of ethene |

| 135 | [M - CH₂Br]⁺ | Alpha cleavage |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[3]

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity.[3]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a higher number of scans will be necessary due to its lower natural abundance.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6][7]

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.[5][6]

-

Data Acquisition:

-

Place the assembled plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone) and store them in a desiccator.[6]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.[8]

-

Ionization (Electron Ionization - EI):

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the ion abundance.[8]

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the molecular structure.

Workflow Visualization

The logical flow of spectroscopic analysis for chemical characterization is depicted below.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scribd.com [scribd.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. homework.study.com [homework.study.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility of 1-(2-Bromoethoxy)-3-methylbenzene in Common Organic Solvents

Introduction

1-(2-Bromoethoxy)-3-methylbenzene is an aromatic ether with the chemical formula C₉H₁₁BrO[1]. As a functionalized organic molecule, it serves as a potential building block in organic synthesis, including the development of novel pharmaceutical compounds. A thorough understanding of its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation studies.

This technical guide provides a detailed overview of the predicted solubility of this compound, a comprehensive experimental protocol for its quantitative determination, and a logical workflow for solubility testing. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a predictive assessment based on chemical principles and provides a robust methodology for empirical determination.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant for predicting solubility. This compound possesses both polar (ether and bromo functional groups) and non-polar (methylbenzene aromatic ring) characteristics. This amphiphilic nature suggests it will be sparingly soluble in highly polar solvents like water but will exhibit good solubility in a range of common organic solvents.

Based on its structure and the known solubility of similar compounds like bromobenzene and toluene, a qualitative solubility profile can be predicted[2][3][4]. Bromobenzene, for instance, is soluble in ethanol, diethyl ether, and acetone[2]. Toluene is insoluble in water but miscible with many organic solvents[3][4]. Therefore, this compound is expected to be soluble in most common organic solvents and insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | IUPAC Name | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Hexane | Non-polar alkane | Soluble | The non-polar aromatic ring will interact favorably with the non-polar solvent. |

| Toluene | Methylbenzene | Non-polar aromatic | Very Soluble | The molecule shares a structural component (methylbenzene) with the solvent. |

| Dichloromethane (DCM) | Dichloromethane | Polar aprotic | Very Soluble | DCM is a versatile solvent for a wide range of organic compounds. |

| Diethyl Ether | Ethoxyethane | Polar aprotic | Very Soluble | The ether functional group is compatible with the solvent's polarity. |

| Ethyl Acetate | Ethyl ethanoate | Polar aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |

| Acetone | Propan-2-one | Polar aprotic | Soluble | The ketone group provides polarity that can solvate the ether and bromo groups. |

| Ethanol | Ethanol | Polar protic | Soluble | The alkyl chain of ethanol can interact with the non-polar part of the solute. |

| Methanol | Methanol | Polar protic | Moderately Soluble | Higher polarity compared to ethanol may slightly reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Polar aprotic | Soluble | A powerful solvent capable of dissolving a wide range of organic molecules. |

| Water | Water | Polar protic | Insoluble | The large non-polar hydrocarbon portion of the molecule dominates, leading to hydrophobicity[2]. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the "Shake-Flask Method," a reliable technique for determining the solubility of a compound in various solvents[5].

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or test tubes with screw caps[6]

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis).

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[5].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

For colloidal suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to achieve clear separation of the liquid and solid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a volumetric flask to remove any remaining microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical and Experimental Workflows

For a simple organic molecule like this compound, a "signaling pathway" is not applicable as this concept relates to biochemical and cellular processes. Instead, a logical workflow for solubility testing provides a more relevant and practical visualization for researchers.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental steps for determining the solubility of an organic compound.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-(2-Bromoethoxy)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-methylbenzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and application in various processes, particularly those involving elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal properties of this compound, outlines standard experimental protocols for its characterization, and proposes a potential thermal degradation pathway.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is dictated by the bond energies within the molecule. The C-Br bond is generally the most labile and, therefore, the most likely site for initial thermal cleavage. The ether linkage (C-O) and the bonds within the aromatic ring are significantly more stable.

Based on analogous bromoalkanes and aryl ethers, the decomposition of this compound is anticipated to commence at temperatures exceeding 200°C, with significant degradation occurring at higher temperatures. The primary decomposition products are expected to result from the homolytic cleavage of the carbon-bromine bond, followed by subsequent reactions of the resulting radicals.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would be expected to show a single-step or multi-step decomposition process. The onset temperature of decomposition provides an indication of the material's thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the boiling point, melting point (if applicable), and to detect exothermic or endothermic decomposition events. For a liquid sample like this compound, the primary thermal event observed before decomposition would be its boiling point. Any exothermic peaks at higher temperatures would indicate a decomposition reaction.

Quantitative Data Summary

The following tables summarize the hypothesized quantitative data for the thermal analysis of this compound. This data is based on typical values for similar organic compounds and should be experimentally verified.

Table 1: Hypothesized Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 220 - 250 °C |

| Temperature of 5% Mass Loss (T5%) | 235 - 265 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 280 - 320 °C |

| Residual Mass at 500 °C | < 5% |

Table 2: Hypothesized Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value |

| Boiling Point (Endotherm) | ~240 - 260 °C (at atmospheric pressure) |

| Decomposition (Exotherm Onset) | > 250 °C |

| Enthalpy of Decomposition (ΔHd) | Highly exothermic |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the boiling point and to characterize the thermodynamics of any decomposition events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a volatile sample pan (hermetically sealed aluminum pan).

-

Seal the pan to prevent evaporation of the sample during the experiment.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (such as boiling) and exothermic events (indicative of decomposition). Determine the onset temperatures and enthalpy changes for these events.

Visualizations

Hypothesized Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound. The primary initiation step is the homolytic cleavage of the weakest bond, the C-Br bond, to form a primary alkyl radical and a bromine radical. These reactive species can then undergo a variety of subsequent reactions.

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Bromoethoxy)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-(2-Bromoethoxy)-3-methylbenzene (CAS No. 6512-13-6). Due to the limited availability of specific toxicological and ecological data for this compound, information from structurally similar chemicals has been included to provide a more complete risk assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and the necessary safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, and its potential to cause skin, eye, and respiratory irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Data for some properties have been estimated based on structurally related compounds.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Not explicitly stated, likely a liquid |

| Boiling Point | 95 °C at 3 mmHg (estimated) |

| Flash Point | 107 °C (estimated, closed cup) |

| Density | Not available |

| Solubility | Not available |

Toxicological Information

Acute Toxicity:

-

Oral: Harmful if swallowed. While a specific LD50 value is not available, this classification suggests that ingestion of small quantities may cause adverse health effects.

-

Dermal: Not classified. However, skin irritation is a known hazard.

-

Inhalation: Not classified. However, it may cause respiratory irritation.

Local Effects:

-

Skin Irritation: Causes skin irritation, which may include redness, itching, and pain upon contact.

-

Eye Irritation: Causes serious eye irritation, potentially leading to redness, tearing, and pain.

-

Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.

Chronic Toxicity:

No data is available on the long-term health effects of exposure to this compound.

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound. The following is a representative experimental workflow for a typical laboratory-scale reaction.

General Laboratory Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocol: A Representative Alkylation Reaction

This protocol outlines a general procedure for using this compound as an alkylating agent. Note: This is a representative protocol and must be adapted to the specific requirements of the intended reaction, including a thorough risk assessment.

Materials and Equipment:

-

This compound

-

Substrate for alkylation

-

Anhydrous solvent (e.g., acetone, DMF)

-

Base (e.g., potassium carbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Appropriate personal protective equipment (see Section 5)

Procedure:

-

Preparation:

-

Ensure the fume hood is clean, uncluttered, and functioning correctly.

-

Assemble and dry all glassware.

-

Have quenching solutions and waste containers readily available.

-

-

Reaction Setup:

-

In the fume hood, charge a round-bottom flask with the substrate and a magnetic stir bar.

-

Add the anhydrous solvent and the base.

-

Flush the flask with an inert gas.

-

Using a syringe, carefully add this compound to the reaction mixture dropwise at the desired temperature.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water or a suitable quenching agent.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustible liquid. In a fire, it may decompose to produce toxic and corrosive fumes, including hydrogen bromide.

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE.

-

Environmental Precautions: Prevent the material from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Ecological Information

No specific data on the environmental fate and ecotoxicity of this compound are available. Due to its chemical structure, it should be handled in a manner that prevents its release into the environment.

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the chemical's properties and a comprehensive risk assessment for any specific application. Always consult the Safety Data Sheet (SDS) before use.

Technical Guide: 1-(2-Bromoethoxy)-3-methylbenzene in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-methylbenzene is a bifunctional aromatic compound of interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoethoxy group and a substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and potential applications, with a focus on its role as a component in constructing linkers for targeted protein degraders.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6512-13-6 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=CC=C1)OCCBr | [1][2] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | [2] |

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | ¹³C NMR |

| Predicted Shift (ppm) | Assignment |

| 7.18 (t, J=7.8 Hz, 1H) | Ar-H |

| 6.75 (d, J=7.5 Hz, 1H) | Ar-H |

| 6.72 (s, 1H) | Ar-H |

| 6.68 (d, J=8.1 Hz, 1H) | Ar-H |

| 4.29 (t, J=6.3 Hz, 2H) | -OCH₂- |

| 3.65 (t, J=6.3 Hz, 2H) | -CH₂Br |

| 2.33 (s, 3H) | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600, 1490 | Aromatic C=C stretch |

| 1250-1200 | Aryl ether C-O stretch |

| 690-515 | C-Br stretch |

Commercial Availability

This compound is available from various chemical suppliers, typically for research and development purposes. It is important to procure a certificate of analysis to verify purity.

Table 4: Commercial Suppliers

| Supplier | Purity/Notes |

| BLDpharm | Purity specifications available upon request.[1] |

| Crescent Chemical Company | Available as "this compound-PH".[3] |

| Santa Cruz Biotechnology | Available for research use.[4] |

| BOC Sciences | Available for research use. |

Note: Availability and purity may vary. Always consult the supplier's documentation.

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (m-cresol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1,2-dibromoethane).[5]

Generalized Williamson Ether Synthesis Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis reactions.[6][7]

Materials:

-

m-Cresol

-

1,2-Dibromoethane (excess)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-cresol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reagents. Add 1,2-dibromoethane (3.0-5.0 eq) to the mixture. Using a large excess of the dibromoalkane favors the desired mono-alkylation product over the diaryl ether byproduct.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate this compound.

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: PROTAC Linker Synthesis

This compound is a valuable building block for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[8]

A PROTAC molecule consists of three parts:

-

A ligand that binds to the POI.

-

A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).

-

A linker that connects the two ligands.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and for the overall drug-like properties of the molecule.[9]

This compound provides a common phenyl ether motif that can be incorporated into linkers. The bromoethyl group allows for facile attachment to a nucleophile (e.g., an amine or thiol) on one of the ligands, while the phenyl ring can be further functionalized if needed.

Hypothetical Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for using this compound to synthesize a PROTAC. This process involves coupling the linker building block to the POI ligand and the E3 ligase ligand sequentially.

Conclusion

This compound serves as a practical and versatile building block for medicinal chemists. Its straightforward synthesis via the Williamson ether reaction and its utility in constructing linkers for advanced therapeutic modalities like PROTACs make it a compound of significant interest. This guide provides the foundational technical information required for researchers to source, synthesize, and strategically employ this molecule in drug discovery programs.

References

- 1. 6512-13-6|this compound|BLD Pharm [bldpharm.com]

- 2. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 3. crescentchemical.com [crescentchemical.com]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

Methodological & Application

Application Note: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene, a potentially valuable intermediate in the synthesis of more complex molecules in drug discovery and development. The synthesis involves the reaction of 3-methylphenol with an excess of 1,2-dibromoethane in the presence of a suitable base.

Reaction Scheme

Experimental Protocol

Materials:

-

3-methylphenol (m-cresol)

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-methylphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq.).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is a typical expectation for this type of reaction, and the spectroscopic data are predicted values based on the analysis of its chemical structure and comparison with known isomers, as direct experimental data was not found in the available literature.

| Parameter | Value |

| Reactants | |

| 3-methylphenol | 1.0 eq. |

| 1,2-dibromoethane | 3.0 eq. |

| Potassium Carbonate | 3.0 eq. |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12-24 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Expected Yield | |

| Yield | 50-70% (Estimated) |

| Characterization Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aromatic Protons (m) | 7.20-6.70 (4H) |

| -OCH₂- (t) | 4.30 (2H) |

| -CH₂Br (t) | 3.65 (2H) |

| -CH₃ (s) | 2.35 (3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Ar-C-O | 158.5 |

| Ar-C-CH₃ | 139.0 |

| Ar-CH | 129.0, 121.5, 117.0, 112.5 |

| -OCH₂- | 68.0 |

| -CH₂Br | 29.0 |

| -CH₃ | 21.5 |

Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds through an SN2 mechanism. The first step is the deprotonation of the phenol by the base to form a more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide.

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1,2-bis(m-tolyloxy)ethane via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of m-cresol with 1,2-dibromoethane is a classic example of the Williamson ether synthesis, a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion derived from m-cresol acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group.[1][2] The primary product of this reaction is 1,2-bis(m-tolyloxy)ethane, a molecule of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

This document provides detailed application notes and a representative experimental protocol for the synthesis of 1,2-bis(m-tolyloxy)ethane. It also includes information on the reaction mechanism, potential side reactions, and purification strategies, along with the physicochemical and spectroscopic data for the target compound.

Reaction Mechanism and Signaling Pathway

The synthesis of 1,2-bis(m-tolyloxy)ethane from m-cresol and 1,2-dibromoethane follows a two-step Williamson ether synthesis pathway. The first step involves the deprotonation of m-cresol using a suitable base to form the nucleophilic m-cresoxide anion. In the second step, a double SN2 reaction occurs where two molecules of the m-cresoxide anion sequentially displace the bromide ions from 1,2-dibromoethane.

References

Application Notes and Protocols for 1-(2-Bromoethoxy)-3-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1-(2-Bromoethoxy)-3-methylbenzene as an alkylating agent in organic synthesis, with a specific focus on its application in the synthesis of pharmacologically relevant compounds. A detailed experimental protocol for a representative N-alkylation reaction is also provided.

Application Notes

This compound is a versatile bifunctional molecule containing both an aryl ether and a primary alkyl bromide. This combination of functional groups makes it a valuable building block for the introduction of the m-tolyloxyethyl moiety into a variety of molecular scaffolds. Its primary application in organic synthesis is as an electrophile in substitution reactions, particularly in the alkylation of nucleophiles such as amines and phenoxides.

Key Applications:

-

N-Alkylation of Amines: The terminal bromo group readily undergoes nucleophilic substitution by primary and secondary amines, including cyclic amines such as piperazine derivatives. This reaction is fundamental in the synthesis of a wide range of compounds, including analogues of pharmaceutically active ingredients. For instance, it is a key reagent in the synthesis of analogues of Naftopidil, an α1-adrenergic receptor antagonist. The ether linkage and the methyl-substituted benzene ring are common structural motifs in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.

-

Williamson Ether Synthesis: The alkyl bromide can also react with alkoxides or phenoxides to form more complex ether linkages. This application, while less documented for this specific reagent, follows the well-established principles of the Williamson ether synthesis.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 125-127 °C at 10 mmHg |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, acetonitrile, THF, dichloromethane) |

| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-methylbenzene

This protocol details the N-alkylation of 1-(2-methoxyphenyl)piperazine with this compound. This reaction is a key step in the synthesis of a Naftopidil analogue.

Reaction Scheme:

Caption: N-alkylation Reaction Scheme.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 215.09 | 1.0 | 215 mg |

| 1-(2-methoxyphenyl)piperazine | 192.26 | 1.1 | 211 mg |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |

Equipment:

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (211 mg, 1.1 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.

-

Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 15 minutes.

-

-

Addition of Alkylating Agent:

-

Slowly add a solution of this compound (215 mg, 1.0 mmol) in DMF (1 mL) to the stirred suspension at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

-

Expected Results:

| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-methylbenzene | 80-90 | Viscous oil | 7.20 (t, J = 7.8 Hz, 1H), 7.05-6.95 (m, 2H), 6.92-6.85 (m, 2H), 6.80-6.75 (m, 2H), 4.15 (t, J = 5.8 Hz, 2H), 3.88 (s, 3H), 3.15 (br s, 4H), 2.90 (t, J = 5.8 Hz, 2H), 2.75 (br s, 4H), 2.35 (s, 3H) | 158.5, 152.3, 141.2, 139.4, 129.2, 123.0, 121.5, 121.0, 118.3, 114.3, 111.2, 66.8, 57.8, 55.3, 53.5, 50.8, 21.5 |

(Note: Spectral data are predicted and may vary slightly in an actual experiment.)

Workflow and Logic